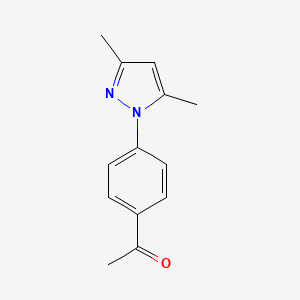![molecular formula C18H21NO2 B3025277 {[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-inden-2-yl]methyl}amine CAS No. 1017387-75-5](/img/structure/B3025277.png)
{[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-inden-2-yl]methyl}amine
Descripción general
Descripción
This compound is an aromatic ether that is the derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions . It is an alkaloid isolated from the Cactaceae family .
Synthesis Analysis
One of the earliest syntheses of this compound was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin .Molecular Structure Analysis
The molecular formula of this compound is C11H17NO2 . The molecular weight is 195.26 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
This compound undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain to yield corresponding optically active amine . It is also used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .Physical And Chemical Properties Analysis
The physical state of this compound at 20 degrees Celsius is liquid . It has a boiling point of 100 °C/0.1 mmHg . The specific gravity at 20/20 is 1.06 . The refractive index is 1.53 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Schiff base ligands incorporating 3,4-dimethoxyphenyl elements were prepared and characterized using techniques like UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography, showcasing their potential in creating complex molecules (Hayvalı, Unver, & Svoboda, 2010).
- The study of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines led to the formation of novel cyclic phosphonic analogues, indicating the versatility of these compounds in synthesizing unique structures (Budzisz & Pastuszko, 1999).
Material Science
- Research on hyperbranched aromatic polyimides via polyamic acid methyl ester precursors, starting from 3,5-dimethoxyphenol, revealed the synthesis of soluble hyperbranched aromatic polyimides, indicating applications in material science and engineering (Yamanaka, Jikei, & Kakimoto, 2000).
Pharmacological Research
- The synthesis of new pyrimidine-containing compounds, including 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, demonstrates potential in pharmacology and drug design, offering a new avenue for medicinal chemistry research (Kochia, Bayat, Nasri, & Mohammadi, 2019).
Conformational Analysis
- Aryl ring twists in tris(2,6-dimethoxyphenyl)-z tripod ethers were analyzed via X-ray diffraction. Such analyses are crucial for understanding molecular conformations and designing molecules with specific properties (Stoudt, Gopalan, Kahr, & Jackson, 1994).
Analytical Chemistry
- A novel derivatization method for analyzing primary amines by MALDI mass spectrometry, using tris(2,6-dimethoxyphenyl) methyl carbenium cation, highlights advancements in analytical techniques (Topolyan et al., 2016).
Mecanismo De Acción
Target of Action
It is structurally similar to 2-phenylethylamine , a compound known to interact with monoamine oxidase .
Mode of Action
Based on its structural similarity to 2-phenylethylamine, it may act as a monoamine oxidase inhibitor . Monoamine oxidase is an enzyme that breaks down monoamines, including important neurotransmitters like dopamine and serotonin. By inhibiting this enzyme, the compound could potentially increase the levels of these neurotransmitters in the brain.
Safety and Hazards
Direcciones Futuras
This compound is closely related to mescaline which is 3,4,5-trimethoxyphenethylamine . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It may be used in future studies related to Parkinson’s disease and other neurological disorders .
Propiedades
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-1,3-dihydroinden-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-16-8-7-15(9-17(16)21-2)18(12-19)10-13-5-3-4-6-14(13)11-18/h3-9H,10-12,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUSVBAROQMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC3=CC=CC=C3C2)CN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-inden-2-yl]methyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one](/img/structure/B3025194.png)






![Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B3025206.png)


![5-[(Diethylamino)methyl]quinolin-8-ol](/img/structure/B3025213.png)
![Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate](/img/structure/B3025214.png)
![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)
![1,4-Dioxaspiro[4.5]decane-2-methanamine](/img/structure/B3025216.png)